molecular formula C19H17N3O4S B2852751 1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946300-95-4

1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2852751
CAS No.: 946300-95-4
M. Wt: 383.42
InChI Key: HHHHVUUIBMHYCJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-ethoxyphenyl group at position 1 and a 4-nitrophenylmethylsulfanyl moiety at position 2.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-26-17-9-7-15(8-10-17)21-12-11-20-18(19(21)23)27-13-14-3-5-16(6-4-14)22(24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHHVUUIBMHYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Name : 1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
  • Molecular Formula : C19H17N3O4S
  • CAS Number : 946300-95-4

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of a related compound, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one (ETH), which shares structural similarities with our compound of interest. The study found that ETH significantly inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition was mediated through the suppression of the NF-κB signaling pathway, indicating a potential mechanism for anti-inflammatory action .

Cytokine Effect of ETH
TNF-αDecreased
IL-6Decreased
IL-1βDecreased

The study also demonstrated that ETH reduced mortality in mice subjected to LPS-induced inflammation, suggesting its therapeutic potential in inflammatory diseases.

Anticancer Properties

Research into structurally related compounds has indicated potential anticancer activities. For example, compounds featuring ethoxy and nitrophenyl groups have been shown to inhibit cancer cell proliferation in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest. In particular, studies have highlighted that such compounds can target multiple signaling pathways involved in cancer progression .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the effects of ETH on human macrophage cell lines exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers and provided insights into the molecular pathways involved.

Study 2: Antimicrobial Testing

A series of experiments were conducted using agar diffusion methods to assess the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures had minimum inhibitory concentrations (MIC) in the low micromolar range.

The proposed mechanism of action for 1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves:

  • Inhibition of Pro-inflammatory Cytokines : By blocking NF-κB activation.
  • Antibacterial Action : Likely through disruption of bacterial cell integrity.
  • Induction of Apoptosis in Cancer Cells : Via modulation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and derivatives are analyzed below, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues from Evidence

1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS: 899944-95-7)

  • Substituents : Methoxyphenyl (position 1), 3-methylphenylmethylsulfanyl (position 3).
  • Key Differences: Replacement of the 4-ethoxyphenyl group with 2-methoxyphenyl reduces steric bulk and alters electronic effects.
  • Molecular Weight : 338.42 g/mol (vs. estimated 367.43 g/mol for the target compound).

7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one

  • Core Structure: Nitroimidazopyrazinone (vs. dihydropyrazinone in the target compound).
  • Key Differences : The nitro group is directly attached to the imidazole ring, enhancing antiparasitic or antimicrobial activity. The fluorophenyl group provides distinct electronic effects compared to ethoxyphenyl .

2.1.3 1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene (Flufenprox)

  • Substituents : Ethoxyphenyl and trifluoropropoxy groups.
Electronic and Steric Effects
  • 4-Nitrophenylmethylsulfanyl vs.
  • Ethoxyphenyl vs.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Position 1/3) Molecular Weight (g/mol) Key Properties
Target Compound Dihydropyrazinone 4-Ethoxyphenyl / 4-Nitrophenylmethylsulfanyl 367.43 (est.) High lipophilicity, redox-active
1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one Dihydropyrazinone 2-Methoxyphenyl / 3-Methylphenylmethylsulfanyl 338.42 Moderate lipophilicity
7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one Nitroimidazopyrazinone 4-Fluorophenylethyl / Nitro 314.27 (est.) Antiparasitic potential
Table 2: Substituent Impact on Reactivity
Substituent Electronic Effect Biological Implication
4-Nitrophenylmethylsulfanyl Strong EWG Potential oxidative stress or toxicity
4-Ethoxyphenyl Moderate EDG Enhanced lipophilicity
3-Methylphenylmethylsulfanyl Weak EDG Reduced reactivity

Research Findings and Implications

  • Synthetic Accessibility: The dihydropyrazinone core is amenable to modular synthesis, as seen in ’s analogs, enabling rapid derivatization for structure-activity relationship (SAR) studies.
  • Toxicity Concerns : The 4-nitrophenyl group (as in pyriminil, ) highlights the need for rigorous toxicity profiling, particularly for mitochondrial toxicity .
  • Docking and Binding : Computational tools like Glide () could predict interactions with biological targets, leveraging the sulfanyl group’s flexibility for binding pocket accommodation .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one?

The synthesis typically involves multi-step protocols, including:

  • Core scaffold formation : Condensation of substituted acetophenones (e.g., 4-ethoxyacetophenone) with hydrazine derivatives to form the dihydropyrazinone core.
  • Thioether linkage introduction : Reaction with 4-nitrobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanyl group .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization to isolate the final compound. Analytical tools like TLC and NMR are critical for monitoring intermediate steps .

Q. Which spectroscopic methods are used to confirm the molecular structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., ethoxyphenyl proton signals at ~6.8–7.2 ppm) and dihydropyrazinone ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₁₈N₃O₃S⁺).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. What are the primary structural features influencing its reactivity?

  • Electron-withdrawing groups : The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Dihydropyrazinone ring : The partially unsaturated ring allows for conjugation, affecting redox behavior and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions.
  • Yield tracking : Quantitative HPLC analysis at each step identifies bottlenecks (e.g., low conversion in thiol coupling) .

Q. How do researchers address contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for ambiguous signals (e.g., overlapping aromatic protons) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to resolve complex splitting patterns in crowded spectral regions .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities in the dihydropyrazinone ring .

Q. What experimental designs are used to study its stability under environmental or physiological conditions?

  • Degradation studies : Accelerated stability testing (e.g., exposure to UV light, varying pH) with LC-MS monitoring to identify degradation products (e.g., nitro group reduction to amine) .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., mass loss >200°C indicates thermal instability) .

Q. How is the compound’s biological activity evaluated in preclinical models?

  • In vitro assays : Dose-response curves in cell lines (e.g., IC₅₀ determination for anticancer activity) using MTT assays.
  • Target engagement : Fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) .
  • ADME profiling : Microsomal stability tests and Caco-2 permeability assays predict bioavailability .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in aqueous media for in vitro studies?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance dispersibility .

Q. How can regioselectivity issues during functionalization of the dihydropyrazinone core be resolved?

  • Protecting groups : Temporarily block reactive sites (e.g., ethoxy group acetylation) before sulfanyl addition .
  • Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions for controlled substitution .

Q. What computational tools aid in predicting its pharmacokinetic and toxicity profiles?

  • QSAR models : Predict logP (lipophilicity) and CYP450 metabolism using software like Schrödinger’s QikProp .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthesis of analogs .

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